rac-1,2-Dimyristoyl-3-oleoylglycerol

Description

Foundational Context of Triacylglycerols in Biological Systems

Triacylglycerols, also known as triglycerides, are the primary form of energy storage in most eukaryotic organisms. moleculardepot.com They are esters derived from a single molecule of glycerol (B35011) and three fatty acid molecules. sigmaaldrich.com This molecular structure makes them highly efficient for energy storage because they are non-polar and stored in an anhydrous state, yielding a high energy content upon oxidation. chemicalbook.com In animals, TAGs are predominantly stored in adipose tissue and serve as a critical energy reserve during periods of fasting or extended physical activity. chemicalbook.com Beyond energy storage, triacylglycerols contribute to the insulation of organs and the absorption of fat-soluble vitamins. caymanchem.com The composition of fatty acids within a TAG molecule can vary significantly, including different chain lengths and degrees of saturation, which influences their physical and biological properties. sigmaaldrich.com

Rationale for Investigating Specific Regioisomers and Stereoisomers of Triacylglycerols

The specific positioning of different fatty acids on the three carbons of the glycerol backbone gives rise to various regioisomers and stereoisomers. The investigation of these specific isomers is crucial as their structural differences can lead to distinct physical, chemical, and biological properties. The distribution of fatty acids within the triacylglycerol molecule is not random and can significantly impact lipid digestion, absorption, and metabolism. caymanchem.com

The stereospecificity of fatty acid placement affects the action of digestive enzymes, such as pancreatic lipase (B570770), which preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions. caymanchem.com This enzymatic specificity means that the fatty acid at the sn-2 position is absorbed as a 2-monoacylglycerol, which can influence the subsequent reassembly of triacylglycerols in the intestinal cells and their incorporation into chylomicrons. glpbio.com Consequently, the bioavailability of certain fatty acids can be dependent on their position within the TAG molecule.

Furthermore, the arrangement of fatty acids influences the physical properties of fats and oils, such as their melting point and crystal structure. These characteristics are not only important for the food industry but also have physiological implications. In academic research, the synthesis and study of specific TAG isomers, like rac-1,2-dimyristoyl-3-oleoylglycerol, allow for a deeper understanding of these structure-function relationships. The use of advanced analytical techniques, including chromatography (HPLC, SFC) and mass spectrometry, is essential for the separation and identification of these closely related isomers, enabling researchers to elucidate their specific roles in biological systems.

Definition and Structural Description of this compound within Glycerolipid Classification

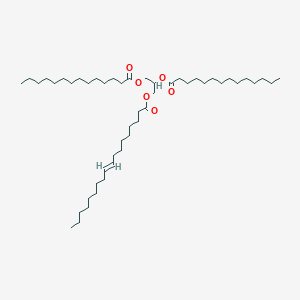

This compound is classified as a mixed-acid triacylglycerol within the broader category of glycerolipids. Its structure consists of a glycerol backbone where the hydroxyl groups at the sn-1 and sn-2 positions are esterified with myristic acid, a saturated fatty acid with 14 carbon atoms (14:0). The sn-3 position is esterified with oleic acid, a monounsaturated fatty acid with 18 carbon atoms and one double bond (18:1). The prefix "rac-" (racemic) indicates that the compound is a mixture of the two enantiomers, (R)- and (S)-1,2-dimyristoyl-3-oleoylglycerol.

Below are tables detailing the chemical properties and structural information for this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C49H92O6 | chemicalbook.com |

| Molecular Weight | 777.25 g/mol | chemicalbook.com |

Table 2: Structural Details of this compound

| Component | Description |

|---|---|

| Backbone | Glycerol |

| Fatty Acid at sn-1 | Myristic Acid (14:0) |

| Fatty Acid at sn-2 | Myristic Acid (14:0) |

| Fatty Acid at sn-3 | Oleic Acid (18:1) |

Properties

CAS No. |

74160-01-3 |

|---|---|

Molecular Formula |

C49H92O6 |

Molecular Weight |

777.2 g/mol |

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-30-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-31-27-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ |

InChI Key |

RSDIQTNCDWUNDP-WCWDXBQESA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Stereochemical and Positional Isomerism in Glycerolipids

Principles of sn-Nomenclature and Glycerol (B35011) Chirality

Glycerol itself is an achiral molecule because it has a plane of symmetry. However, it is prochiral, meaning it can become chiral upon the substitution of one of its two primary hydroxyl groups (-CH2OH). wikipedia.orglibretexts.org This is a crucial concept in lipid biochemistry because enzymes can differentiate between these seemingly identical positions.

To unambiguously describe the stereochemistry of glycerol derivatives, the "stereospecific numbering" (sn) system was established by the IUPAC-IUB Commission on Biochemical Nomenclature. qmul.ac.ukavantiresearch.com This system numbers the carbon atoms of the glycerol backbone as sn-1, sn-2, and sn-3. The convention is based on the Fischer projection of the glycerol molecule where the hydroxyl group on the central carbon (C-2) is oriented to the left. In this projection, the carbon atom at the top is designated C-1, the middle carbon is C-2, and the bottom carbon is C-3. avantiresearch.combasicmedicalkey.com

When different fatty acids are attached to the sn-1 and sn-3 positions, the C-2 carbon becomes a chiral center. The sn-nomenclature provides a precise way to describe the resulting enantiomers. basicmedicalkey.com For example, the precursor for many phospholipids (B1166683) in the body is sn-glycerol-3-phosphate. libretexts.org The use of the sn prefix is mandatory to convey steric information, distinguishing it from conventional numbering that does not. qmul.ac.uk

Differentiation between rac- and sn-Stereoisomers in Triacylglycerols

The nomenclature for triacylglycerols uses prefixes to denote the stereochemical nature of the compound.

sn (stereospecifically numbered): This prefix indicates a single, defined stereoisomer. For instance, sn-1,2-Dimyristoyl-3-oleoylglycerol refers to the specific molecule where myristic acid occupies the sn-1 and sn-2 positions, and oleic acid is at the sn-3 position. The distribution of fatty acids in natural fats and oils is non-random and stereospecific. acs.orgnih.gov

rac (racemo): This prefix indicates a racemic mixture, which is an equimolar mixture of a pair of enantiomers. qmul.ac.uk Therefore, rac-1,2-Dimyristoyl-3-oleoylglycerol is a mixture of two distinct molecules: sn-1,2-Dimyristoyl-3-oleoylglycerol and its enantiomer, sn-2,3-Dimyristoyl-1-oleoylglycerol. The synthesis of such compounds often results in racemic mixtures. nih.govcdnsciencepub.com

The distinction is critical because metabolic processes, particularly enzymatic reactions, are highly stereospecific. Pancreatic and lipoprotein lipases, for example, preferentially hydrolyze fatty acids from the sn-1 and sn-3 positions of dietary TAGs, leaving behind sn-2 monoacylglycerols. nih.gov This specificity directly impacts the absorption and metabolic fate of the fatty acids.

Table 1: Comparison of rac- and sn- Isomers of 1,2-Dimyristoyl-3-oleoylglycerol

| Feature | This compound | sn-1,2-Dimyristoyl-3-oleoylglycerol |

| Composition | An equimolar mixture of enantiomers. | A single, pure stereoisomer. |

| Enantiomers Present | sn-1,2-Dimyristoyl-3-oleoylglycerol AND sn-2,3-Dimyristoyl-1-oleoylglycerol. | Only sn-1,2-Dimyristoyl-3-oleoylglycerol. |

| Origin | Typically produced by chemical synthesis. nih.gov | Represents the specific configuration often found in nature. acs.org |

| Optical Activity | Optically inactive due to the presence of equal amounts of opposite enantiomers. | Optically active. |

Analytical Challenges and Significance of Positional Isomers in Diacylglycerols and Triacylglycerols

The separation and quantification of TAG isomers, including both positional isomers (regioisomers) and stereoisomers (enantiomers), represent a significant analytical challenge in lipidomics. mdpi.comacs.org The isomers often have nearly identical physicochemical properties, which makes their separation by conventional chromatographic techniques difficult. wur.nlnih.gov

Analytical Techniques and Challenges:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for TAG analysis. jst.go.jp

Reversed-Phase HPLC (RP-HPLC): Separates TAGs based on their partition number (PN), which relates to the total number of carbon atoms and double bonds in the acyl chains. mdpi.com While it can separate molecular species, resolving positional isomers is more complex and may require derivatization. nih.gov

Silver-Ion HPLC (Ag-HPLC): This method is well-known for its ability to separate TAG positional isomers based on the degree of unsaturation. jst.go.jp However, it can suffer from issues with reproducibility. jst.go.jp

Chiral HPLC: Specialized chiral columns are necessary for the separation of enantiomers. This remains a highly challenging task, often requiring advanced systems like recycling HPLC to achieve resolution. acs.orgnih.gov The lack of commercially available pure enantiomeric standards is a major hurdle in developing these methods. acs.orgnih.gov

Gas Chromatography (GC): High-temperature GC coupled with a flame ionization detector (GC-FID) or mass spectrometry (GC-MS) is used for analyzing TAG molecular species, often after conversion to more volatile derivatives. jst.go.jpnih.gov

Mass Spectrometry (MS): When coupled with HPLC, MS is a powerful tool for identifying and quantifying TAG isomers. jst.go.jpwur.nl Techniques like atmospheric pressure chemical ionization (APCI-MS) are effective. mdpi.com More advanced MS methods, such as cyclic ion mobility mass spectrometry (cIMS-MS), are being developed to improve the separation of all types of TAG isomers, including positional, cis/trans, and acyl chain isomers. wur.nl

The significance of accurately analyzing these isomers lies in their distinct biological roles. The position of a fatty acid on the glycerol backbone influences its digestibility, absorption, and subsequent incorporation into tissues and metabolic pathways. jst.go.jpnih.gov For example, saturated fatty acids at the sn-2 position are absorbed more efficiently than those at the sn-1 or sn-3 positions. jst.go.jp Therefore, understanding the precise isomeric composition of fats and oils is crucial for nutrition science and for creating functional foods. jst.go.jp

Table 2: Overview of Analytical Methods for TAG Isomer Analysis

| Analytical Method | Principle of Separation | Application in Isomer Analysis | Key Challenges |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on acyl chain length and degree of unsaturation (Equivalent Carbon Number). mdpi.com | Separation of TAG molecular species; limited resolution of positional isomers without derivatization. mdpi.comnih.gov | Co-elution of isomers; complex natural samples require high-resolution columns. mdpi.com |

| Silver-Ion HPLC (Ag-HPLC) | Interaction of double bonds with silver ions. jst.go.jp | Separation of positional isomers differing in unsaturation. jst.go.jp | Low reproducibility; column stability can be an issue. jst.go.jp |

| Chiral HPLC | Differential interaction with a chiral stationary phase. acs.orgnih.gov | Direct separation of enantiomers (e.g., sn-1 vs. sn-3 isomers). acs.orgnih.gov | Highly challenging; lack of standards; often requires specialized setups. acs.orgnih.gov |

| Gas Chromatography (GC-MS) | Volatility and mass-to-charge ratio of fragments. nih.gov | Analysis of fatty acid composition at each position after enzymatic hydrolysis and derivatization. nih.govcdnsciencepub.com | Requires sample derivatization; thermal degradation of some compounds. youtube.com |

| Cyclic Ion Mobility MS (cIMS-MS) | Ion shape, size, and charge in a gas phase. wur.nl | Separation of all types of TAG isomers (positional, configurational, etc.). wur.nl | Newer technology; method development for complex mixtures is ongoing. wur.nl |

Advanced Synthetic Methodologies and Chemical Derivatization of Glycerolipids

Enzymatic Synthesis and Biocatalysis for Glycerolipid Production

Enzymatic methods, particularly using lipases, offer a powerful alternative to chemical synthesis. Lipases can exhibit high regioselectivity and operate under mild conditions, reducing the risk of side reactions and often eliminating the need for complex protection-deprotection steps. researchgate.net

Lipases (EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of TAGs. However, in non-aqueous or low-water environments, the reaction equilibrium can be shifted to favor synthesis via esterification or transesterification. researchgate.net This makes them excellent biocatalysts for producing structured TAGs. nih.govacs.orgnih.govacs.org

The synthesis of rac-1,2-Dimyristoyl-3-oleoylglycerol can be envisioned through several lipase-catalyzed routes. One approach is the direct esterification of 1,2-dimyristoyl-rac-glycerol (B52915) with oleic acid, catalyzed by a lipase (B570770). caymanchem.com Another method is acidolysis, where a starting TAG (like trimyristin) is reacted with oleic acid in the presence of a lipase that selectively exchanges the fatty acid at the sn-3 position. nih.govacs.orgacs.org The choice of enzyme, solvent, temperature, and substrate molar ratio are all critical parameters that must be optimized to achieve a high yield of the desired product. nih.gov

The key advantage of using lipases is their regioselectivity. researchgate.netmdpi.comrsc.org Lipases are generally classified into three groups:

Non-specific lipases: Catalyze reactions at all three positions of the glycerol (B35011) backbone.

sn-1,3-specific lipases: Selectively catalyze reactions at the outer sn-1 and sn-3 positions. Examples include lipases from Rhizomucor miehei and Aspergillus niger. nih.govacs.orgacs.org

sn-2-specific lipases: Selectively catalyze reactions at the central sn-2 position.

For the synthesis of this compound, an sn-1,3-specific lipase would be particularly useful. For instance, one could perform an acidolysis reaction between triolein (B1671897) (glycerol trioleate) and myristic acid. The sn-1,3-specific lipase would replace the oleic acid at the sn-1 and sn-3 positions with myristic acid, theoretically yielding 1,3-dimyristoyl-2-oleoylglycerol (B8088851). To obtain the target isomer, a chemoenzymatic approach is often more practical. mdpi.comlandsbokasafn.isnih.govresearchgate.netresearchgate.net This might involve using a lipase to selectively acylate the sn-3 position of a protected glycerol derivative, followed by chemical acylation at the remaining sites. mdpi.comlandsbokasafn.isnih.govresearchgate.netresearchgate.net The efficiency of these reactions is highly dependent on the specific lipase used, as even enzymes within the same class can show different specificities towards various acylglycerol substrates. nih.gov

Table 2: Examples of Lipases and Their Regioselectivity in Glycerolipid Synthesis

| Lipase Source | Common Name | Regioselectivity | Potential Application for Structured TAGs |

| Rhizomucor miehei | Lipozyme RM IM | sn-1,3 specific | Production of MLM-type TAGs (Medium-Long-Medium) via acidolysis. nih.govacs.orgacs.org |

| Candida antarctica | Novozym 435 (Lipase B) | Non-specific, but highly efficient | General esterification and interesterification reactions. nih.gov Often used in chemoenzymatic routes due to its high activity. mdpi.comlandsbokasafn.isnih.govresearchgate.netresearchgate.net |

| Streptomyces sp. | MAS1 | Non-specific (wild type) | Can be engineered through mutagenesis to become α-specific (sn-1/3), useful for producing specific lipid structures. mdpi.com |

| Aspergillus niger | - | sn-1,3 specific | Used in the modification of oils and fats to create specific structured lipids. researchgate.net |

Preparation and Application of Isotopic Analogs for Metabolic and Structural Studies

Isotopically labeled analogs of lipids are invaluable tools for studying metabolism, lipid transport, and membrane dynamics in vivo and in vitro. nih.goveurisotop.comisotope.comnih.gov By replacing atoms like ¹²C or ¹H with their heavier, stable isotopes (¹³C or ²H/D), the molecule can be traced and quantified by mass spectrometry without perturbing the biological system. nih.goveurisotop.comnih.gov

The synthesis of an isotopically labeled version of this compound would follow the same chemical or enzymatic pathways described above, but using labeled precursors. For example, to trace the fate of the myristoyl chains, ¹³C- or D-labeled myristic acid could be used in the acylation steps. Similarly, labeled oleic acid could be used to track the sn-3 chain, or ¹³C- or D-labeled glycerol could be used to trace the entire glycerolipid backbone. nih.govyoutube.com

These labeled tracers allow researchers to follow the incorporation of the TAG into lipoproteins, its uptake by tissues, and its breakdown (lipolysis) and subsequent oxidation or re-esterification. nih.goveurisotop.com This provides quantitative information on metabolic fluxes and pathway dynamics that cannot be obtained from measuring static lipid concentrations alone. eurisotop.com

Table 3: Potential Isotopic Analogs of this compound and Their Applications

| Labeled Precursor | Resulting Labeled TAG | Isotope | Typical Application |

| Myristic Acid | rac-1,2-Di([¹³C₁₄]myristoyl)-3-oleoylglycerol | ¹³C | Tracing the metabolic fate of the sn-1 and sn-2 fatty acid chains (e.g., oxidation, storage). |

| Oleic Acid | rac-1,2-Dimyristoyl-3-([D₃₃]oleoyl)glycerol | ²H (D) | Tracing the metabolic fate of the sn-3 fatty acid chain. isotope.com |

| Glycerol | rac-1,2-Dimyristoyl-3-oleoyl-([¹³C₃]glycerol) | ¹³C | Following the intact glycerolipid backbone through synthesis, transport, and uptake pathways. youtube.com |

| Acetic Acid (in de novo lipogenesis studies) | TAG with ¹³C incorporated into newly synthesized fatty acids | ¹³C | Quantifying the contribution of de novo lipogenesis to the fatty acid pools used for TAG synthesis. nih.gov |

Advanced Analytical Characterization Techniques for Glycerolipids

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of complex lipid mixtures, enabling the separation of individual molecular species based on their physicochemical properties. For triacylglycerols (TAGs), these techniques are crucial for isolating specific isomers and determining fatty acid composition.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation of intact triacylglycerol molecular species, including positional isomers. nih.govaocs.org The separation mechanism in RP-HPLC is primarily based on the partitioning of analytes between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. mdpi.com For TAGs, retention is governed by the equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds. aocs.org

The resolution of positional isomers, such as 1,2-dimyristoyl-3-oleoylglycerol (MMO) and its regioisomer 1,3-dimyristoyl-2-oleoylglycerol (B8088851) (MOM), is a significant challenge. However, modern RP-HPLC methods have achieved successful separation. researchgate.netresearchgate.net Research has demonstrated that for TAGs containing both saturated and unsaturated fatty acids, the isomer with the unsaturated acyl chain at the sn-2 position typically elutes earlier than the isomer with the unsaturated chain at the sn-1 or sn-3 position. nih.gov The choice of mobile phase, often consisting of gradients of solvents like acetonitrile (B52724) with modifiers such as 2-propanol, ethanol, or dichloromethane, is critical for achieving optimal resolution. nih.govresearchgate.net Similarly, the type of stationary phase, including the use of non-end-capped polymeric ODS columns, can influence the separation of TAG regioisomers. researchgate.net

The table below summarizes factors that influence the RP-HPLC separation of triacylglycerol isomers.

| Parameter | Effect on Separation | Research Finding |

| Stationary Phase | The hydrophobicity and surface chemistry (e.g., free silanol (B1196071) groups) affect retention and selectivity. researchgate.net | Non-end-capped polymeric ODS columns have been shown to effectively separate TAG positional isomers. researchgate.net |

| Mobile Phase | The choice of solvent modifier (e.g., 2-propanol, acetone) and gradient elution significantly impacts resolution. nih.govaocs.org | Mobile phases of acetonitrile modified with various alcohols or chlorinated solvents can resolve TAGs with the same ECN. nih.gov |

| Fatty Acyl Position | Isomers with unsaturated fatty acids at the sn-1/3 positions are generally retained longer than those with the unsaturated fatty acid at the sn-2 position. nih.gov | For pairs like POP/PPO, the asymmetric isomer (PPO) is retained longer than the symmetric one (POP). researchgate.net |

| Degree of Unsaturation | Resolution between isomers improves as the number of double bonds in the acyl chains increases. nih.govresearchgate.net | While POP (one double bond) and PPO are only partially resolved, PDP and PPD (with more double bonds) can be fully separated. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is the benchmark method for determining the fatty acid composition of glycerolipids. researchgate.net Since triacylglycerols like rac-1,2-Dimyristoyl-3-oleoylglycerol are not sufficiently volatile for direct GC analysis, they must first undergo a derivatization step. youtube.com This process, typically transesterification, involves cleaving the fatty acyl chains from the glycerol (B35011) backbone and converting them into more volatile fatty acid methyl esters (FAMEs). youtube.commdpi.com

The resulting mixture of FAMEs is then injected into the GC system, where they are separated on a capillary column (commonly a highly polar column) based on their boiling points and polarity. nih.gov Shorter-chain and more unsaturated FAMEs generally elute earlier than longer-chain and more saturated ones. As the separated FAMEs exit the column, they enter the mass spectrometer, which ionizes them and fragments them in a reproducible manner. The resulting mass spectrum provides a unique fingerprint for each FAME, allowing for unambiguous identification and quantification. nih.gov This analysis reveals which fatty acids (e.g., myristic acid, oleic acid) are present in the original TAG and in what proportions, but it does not provide information about their original positions on the glycerol backbone. researchgate.net

| Feature | Description |

| Principle | Separation of volatile FAMEs by GC followed by detection and identification by MS. nih.gov |

| Sample Preparation | Transesterification of the parent glycerolipid to FAMEs using a catalyst like methanolic sodium hydroxide (B78521) or boron trifluoride. youtube.com |

| Separation | FAMEs are separated based on chain length and degree of unsaturation on a capillary column. nih.gov |

| Identification | Mass spectra provide fragmentation patterns unique to each fatty acid, enabling identification. mdpi.com |

| Quantification | The area under each chromatographic peak is proportional to the amount of that fatty acid in the mixture. researchgate.net |

Spectroscopic and Spectrometric Elucidation Methods

Spectroscopic and spectrometric techniques provide detailed structural information about intact glycerolipid molecules, including the precise arrangement of fatty acyl chains on the glycerol backbone.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that offers detailed insights into the molecular structure of triacylglycerols. nih.govnih.gov Both ¹H and ¹³C NMR are employed to determine the regiospecific distribution of fatty acids on the glycerol backbone. aocs.orgmdpi.com

In ¹H NMR spectroscopy, the protons on the glycerol backbone exhibit distinct chemical shifts depending on their position (sn-1, sn-2, or sn-3) and the nature of the esterified fatty acids. oxinst.jp The protons of the sn-1 and sn-3 methylene (B1212753) groups (CH₂-O-CO) typically appear as a multiplet, while the proton of the sn-2 methine group (CH-O-CO) resonates at a lower field (higher ppm). mdpi.comoxinst.jp The integration of these signals can provide quantitative information about the fatty acids at each position. nih.gov

¹³C NMR is particularly powerful for distinguishing between fatty acids at the sn-2 and the combined sn-1,3 positions. aocs.orgmdpi.com The carbonyl carbons and the carbons of the glycerol backbone show chemical shift differences that are diagnostic of their location. For instance, the carbonyl carbon of a fatty acid at the sn-2 position has a different chemical shift from those at the sn-1,3 positions. Two-dimensional NMR experiments, such as gHMBC, can show correlations between protons and carbons, confirming the structural assignment. researchgate.net

| Nucleus | Spectral Region (ppm) | Structural Information |

| ¹H | ~5.2-5.3 ppm | Proton at the sn-2 position of the glycerol backbone. oxinst.jp |

| ¹H | ~4.1-4.3 ppm | Protons at the sn-1 and sn-3 positions of the glycerol backbone. oxinst.jp |

| ¹H | ~5.3-5.4 ppm | Olefinic protons (-CH=CH-) of unsaturated fatty acids. oxinst.jp |

| ¹³C | ~172-174 ppm | Carbonyl carbons of the ester groups; the sn-2 carbonyl is distinct from the sn-1,3 carbonyls. mdpi.com |

| ¹³C | ~68-70 ppm | Carbon at the sn-2 position of the glycerol backbone. mdpi.com |

| ¹³C | ~62 ppm | Carbons at the sn-1 and sn-3 positions of the glycerol backbone. mdpi.com |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and employing tandem mass spectrometry (MS/MS), is an indispensable tool for the identification and structural elucidation of individual TAG molecular species. nih.govnih.gov Soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to generate intact molecular ions, often as adducts with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). nih.govnih.gov

In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ion spectrum contains fragments that are diagnostic of the molecule's structure. nih.govmdpi.com The neutral loss of a fatty acid as a carboxylic acid or ketene (B1206846) from the precursor ion is a common fragmentation pathway. For example, the fragmentation of the [M+Na]⁺ ion of a TAG allows for the identification of the fatty acids present and can provide information on their positional distribution. The relative abundance of ions resulting from the loss of fatty acids from the sn-1/3 positions versus the sn-2 position can differ, aiding in the differentiation of regioisomers. nih.govnih.gov

For MMO (Myristoyl-Myristoyl-Oleoyl), fragmentation would yield characteristic losses corresponding to myristic acid and oleic acid, helping to confirm the identity and structure of the molecule. nih.gov

| Ion Type | Fragmentation Pathway | Structural Information Gained |

| [M+Na]⁺ | Neutral loss of a fatty acid (RCOOH) + Na. | Identifies the constituent fatty acids. The relative intensity of the loss from sn-1/3 vs. sn-2 can distinguish regioisomers. nih.govnih.gov |

| [M+NH₄]⁺ | Loss of ammonia (B1221849) and a fatty acid (RCOOH). | Identifies constituent fatty acids. Fragmentation patterns can help differentiate isomers. nih.gov |

| [M+Li]⁺ | Neutral loss of a fatty acid. | Provides highly informative product ions for characterizing fatty acid subunits and distinguishing regioisomers. mdpi.com |

| Diacylglycerol-like fragments [M-RCOOH+H]⁺ | Loss of one fatty acyl chain. | Confirms the presence of specific fatty acids within the TAG molecule. |

Thermal and Structural Characterization Techniques

The physical properties of glycerolipids, which are critical for their function in biological systems and food products, are determined by their thermal and structural characteristics.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal behavior of fats and oils, including melting and crystallization profiles. nih.govnetzsch.com A DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov For a pure TAG like 1,2-dimyristoyl-3-oleoylglycerol, the DSC thermogram will show distinct peaks corresponding to melting and crystallization events. The temperatures and enthalpies of these transitions are highly dependent on the TAG's structure, including the chain lengths of the fatty acids, their degree of unsaturation, and their positions on the glycerol backbone. netzsch.comresearchgate.net For instance, a study determined the specific heat capacity of 1,2-dimyristoyl-3-oleoyl glycerol as part of an analysis of triglycerides found in palm oil. researchgate.net The complex polymorphic behavior of TAGs—their ability to exist in different crystal forms (α, β', and β)—can also be investigated using DSC, as each polymorph has a unique melting point and thermal stability. naro.go.jpnih.gov

X-ray diffraction (XRD) is used to probe the crystal structure of TAGs in their solid state. naro.go.jpmdpi.com It provides detailed information about the arrangement of molecules in the crystal lattice, including the subcell packing and the lamellar structure (chain length). The three main polymorphic forms—alpha (α), beta-prime (β'), and beta (β)—can be identified by their characteristic short spacings in the XRD pattern. naro.go.jp This information is crucial for understanding the physical properties of fats, such as texture and plasticity.

| Technique | Information Provided | Relevance to this compound |

| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, enthalpy of fusion, specific heat capacity. nih.govresearchgate.net | Determines the temperature range over which the compound melts and crystallizes, which is a key physical property. netzsch.com |

| X-Ray Diffraction (XRD) | Polymorphic form (crystal structure: α, β', β), lamellar structure, subcell packing. naro.go.jpmdpi.com | Elucidates the solid-state structure, which influences physical properties like texture and stability. |

| Raman Spectroscopy | Information on polymorphic phase and molecular structure. naro.go.jp | Complements XRD and DSC in characterizing the phase behavior of the TAG crystal. |

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to study the thermal properties of lipids. nih.govnih.gov It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov When the sample undergoes a phase transition, such as melting or crystallization, it absorbs or releases heat, resulting in a detectable signal on a DSC thermogram. whiterose.ac.uk This provides critical data on transition temperatures (onset, peak, and offset), and the enthalpy (ΔH) of these transitions. researchgate.net

For mixed-acid triacylglycerols (TAGs) like this compound, which contains both saturated (myristic) and unsaturated (oleic) fatty acids, the thermal behavior is complex. The DSC profiles for melting and crystallization are often broad and may exhibit multiple peaks. technologynetworks.comnih.gov This complexity arises from the sequential melting of different polymorphic forms and the influence of the heterogeneous fatty acid composition on the crystal packing. The unsaturated oleic acid moiety introduces a kink in the acyl chain, disrupting the highly ordered packing that would be seen in a simple, saturated triacylglycerol, thereby lowering the melting point compared to its fully saturated counterparts like trimyristin.

The analysis of a DSC thermogram can reveal the presence of metastable polymorphic forms. Typically, rapid cooling of a molten TAG results in the formation of the least stable α-polymorph, which has a lower melting point. nih.gov Upon heating, this form may melt and recrystallize into the more stable β' form, which then melts at a higher temperature. This process, known as a polymorphic transition, is observable in the DSC heating curve as an exothermic event (recrystallization) followed by another endothermic event (melting). rsc.org The specific temperatures and enthalpies of these transitions are unique fingerprints of the lipid's composition and crystalline structure.

Below is an illustrative table of the kind of data obtained from a DSC analysis for a mixed-acid triacylglycerol, showing typical values for different polymorphic transitions.

| Polymorphic Form | Transition Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (ΔH, J/g) |

| α (Alpha) | Melting | -5.0 | 0.5 | 85 |

| β' (Beta-Prime) | Melting | 15.0 | 20.0 | 110 |

| β (Beta) | Melting | 28.0 | 32.0 | 135 |

| Note: This table contains representative values for a generic mixed-acid triacylglycerol to illustrate DSC data. Actual values for this compound would require specific experimental measurement. |

X-ray Diffraction (XRD) for Polymorphic Form Determination and Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique essential for determining the crystal structure of glycerolipids and identifying their polymorphic forms. nih.govua.pt Polymorphism describes the ability of a compound to crystallize in multiple distinct crystal structures, each with different physical properties like stability and melting point. researchgate.netnih.gov Triacylglycerols commonly exhibit three main polymorphs: α, β′, and β. nih.gov

The identification of these forms is achieved by analyzing their unique X-ray diffraction patterns. The patterns are typically divided into two regions:

Wide-Angle X-ray Scattering (WAXS): This region provides information on the "short spacings" which correspond to the cross-sectional packing of the fatty acid chains within the crystal lattice, known as the subcell. Each polymorph has a characteristic subcell structure and, consequently, a distinct WAXS pattern. researchgate.net

Small-Angle X-ray Scattering (SAXS): This region reveals the "long spacings," which relate to the lamellar structure, or how the triacylglycerol molecules are packed in layers. This is influenced by the length of the fatty acid chains and can result in structures such as double (2L) or triple (3L) chain length packing. whiterose.ac.uk

The key polymorphic forms found in glycerolipids are:

α (Alpha) Form: Characterized by a hexagonal subcell packing, it is the least stable polymorph and has the lowest packing density. Its WAXS pattern shows a single, strong diffraction peak at approximately 4.15 Å. researchgate.netnih.gov

β′ (Beta-Prime) Form: This form has an orthorhombic perpendicular subcell. It is of intermediate stability and is very common in triacylglycerols with non-uniform fatty acid chains, such as this compound. nih.gov Its WAXS pattern typically shows two strong peaks around 3.8 Å and 4.2 Å.

β (Beta) Form: With a triclinic parallel subcell, this is the most stable and densely packed polymorph, resulting in the highest melting point. Its WAXS pattern is more complex, often showing a strong reflection near 4.6 Å. researchgate.net

The specific arrangement of myristic and oleic acids in this compound would likely favor the formation of the β' polymorph due to the steric hindrance caused by the different chain types, which makes the most efficient packing of the β form difficult to achieve.

The table below summarizes the defining structural characteristics of the principal triacylglycerol polymorphs as determined by XRD.

| Polymorph | Subcell Structure | Characteristic Short Spacings (d, Å) | Relative Stability |

| α (Alpha) | Hexagonal | ~ 4.15 | Least Stable |

| β' (Beta-Prime) | Orthorhombic | ~ 4.2, ~ 3.8 | Intermediate |

| β (Beta) | Triclinic | ~ 4.6, ~ 3.9, ~ 3.7 | Most Stable |

| Source: Data compiled from general findings on triacylglycerol polymorphism. researchgate.netnih.gov |

Structural Dynamics and Biophysical Interactions in Model Membrane Systems

Polymorphism and Crystallization Behavior of Triacylglycerols

Triacylglycerols are known for their ability to crystallize into different structural forms, a phenomenon known as polymorphism. nih.govnih.gov These polymorphic forms, primarily designated as alpha (α), beta-prime (β'), and beta (β), differ in their molecular packing, thermodynamic stability, and physical properties such as melting points. nih.govnih.govwikipedia.org The crystallization behavior is a monotropic process, meaning that transformations generally proceed from the least stable to the most stable form. nih.govnih.gov

The three principal polymorphic forms of triacylglycerols are distinguished by the packing of their aliphatic chains, referred to as subcell structure. nih.gov The α-form, the least stable polymorph, is characterized by a hexagonal (H) subcell packing. nih.gov The metastable β' form has a more ordered orthorhombic perpendicular (O⊥) subcell, while the most stable β form exhibits a triclinic parallel (T‖) subcell packing. nih.gov

These forms can be identified and characterized using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). nih.govspringernature.comproquest.com DSC measures the heat flow associated with thermal transitions, allowing for the determination of distinct melting points for each polymorph. nih.govmdpi.com Generally, the melting point increases with stability, from α to β' to β. researchgate.net XRD provides detailed information about the crystal structure, including the short spacings that are characteristic of the subcell packing and the long spacings that relate to the lamellar stacking of the molecules. nih.govspringernature.com For example, the α form typically shows a single strong short-spacing peak around 4.1-4.2 Å, the β' form shows two or more peaks (e.g., ~3.8 Å and ~4.2-4.3 Å), and the β form exhibits several characteristic peaks, including a strong one near 4.6 Å. nih.govresearchgate.netwhiterose.ac.uk

The study of 1-butyryl 2-stearoyl 3-palmitoyl-glycerol (BuSP), an asymmetrical TAG, revealed that it crystallizes from a molten state into the α-form, which has a melting point of 30.3 °C. nih.govwhiterose.ac.uk Over time, this transforms into the more stable β' form, which melts at a significantly higher temperature of 47.8 °C. nih.govwhiterose.ac.uk In this particular asymmetrical TAG, the β-form was not observed, indicating that the β'-polymorph is the most stable form achieved. nih.gov

| Polymorphic Form | Subcell Packing | Relative Stability | Typical Short Spacings (Å) from XRD | Example Melting Points (°C) |

|---|---|---|---|---|

| Alpha (α) | Hexagonal | Least Stable | One strong peak at ~4.15 | BuSP: 30.3 nih.govwhiterose.ac.uk |

| Beta Prime (β') | Orthorhombic | Metastable | Two or more strong peaks (~3.8, ~4.2-4.3) | BuSP: 47.8 nih.govwhiterose.ac.uk |

| Beta (β) | Triclinic | Most Stable | One strong peak at ~4.6 and other weaker peaks | Trimyristin (β forms): 50.8 - 55.5 mdpi.com |

The specific fatty acids that make up a TAG molecule and their positions on the glycerol (B35011) backbone (stereoisomerism) are critical factors that dictate polymorphic behavior. nih.govnih.govmdpi.com The degree of unsaturation, chain length, and the symmetry of the fatty acid distribution all influence which polymorphic forms are favored and the kinetics of their transitions. nih.govmdpi.com

Asymmetrical TAGs, such as rac-1,2-Dimyristoyl-3-oleoylglycerol, which contain different fatty acids, tend to have more complex polymorphic behavior. nih.gov These molecules often stabilize in the β' form because the structural differences between the acyl chains create packing disruptions that hinder the formation of the highly ordered and compact β form. nih.govnih.gov In contrast, symmetric TAGs, particularly those with identical saturated fatty acids (e.g., tripalmitin), more readily achieve the most stable β polymorph. nih.gov

Stereoisomerism, which refers to the specific arrangement of fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, also plays a crucial role. nih.gov Enantiomers (mirror-image isomers) and their racemic mixtures can exhibit different crystallization behaviors. mdpi.comjst.go.jp For instance, studies on mixtures of 1-oleoyl-2,3-dipalmitoyl-sn-glycerol (S-OPP) and 1,2-dipalmitoyl-3-oleoyl-sn-glycerol (R-PPO) have shown that the individual enantiomers have different polymorphic pathways and chain-length structures compared to the racemic (rac-PPO) mixture. mdpi.com This highlights that the specific spatial arrangement of fatty acids significantly affects the intermolecular interactions that govern crystal packing and stability. jst.go.jp

Binary and Ternary Mixture Phase Behavior of Triacylglycerols

In nature and in commercial applications, fats consist of complex mixtures of various TAGs. Understanding their phase behavior in simpler binary and ternary systems is essential for predicting the physical properties of the bulk material. nih.govjst.go.jp The mixing behavior of TAGs is typically categorized into three main types: the formation of solid solutions, eutectic systems, or molecular compounds. nih.govub.edubohrium.com

Eutectic mixtures are formed when two or more components are fully miscible in the liquid state but are immiscible in the solid state. ub.edu Upon cooling, the components crystallize separately, forming a finely dispersed mixture of crystals. The eutectic point is the specific composition and temperature at which the mixture solidifies and melts congruently, and it is typically lower than the melting points of the individual components. acs.orgresearchgate.net This behavior is common in TAG systems where the component molecules are structurally dissimilar. nih.gov For example, binary mixtures of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) exhibit eutectic behavior. ub.eduacs.org

Molecular compounds (MCs) are formed when two or more different TAG molecules crystallize together in a specific stoichiometric ratio to form a new, unique crystal lattice. nih.gov This occurs due to strong and specific intermolecular interactions that create a more stable packing arrangement than either component alone. nih.gov The resulting MC has distinct thermal and structural properties, such as a unique melting point and X-ray diffraction pattern. nih.gov A well-known example is the 1:1 mixture of 1,3-dipalmitoyl-2-oleoyl-glycerol (POP) and OPO, which forms a stable molecular compound. nih.gov However, not all molecular compounds are thermodynamically stable; some may be metastable and separate into their constituent TAGs over time. ub.eduacs.org

| Component A | Component B | Observed Phase Behavior | Notes |

|---|---|---|---|

| PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol) | OPO (1,3-dioleoyl-2-palmitoyl-glycerol) | Eutectic ub.eduacs.org | Components are immiscible in the solid phase. |

| OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol) | OPO (1,3-dioleoyl-2-palmitoyl-glycerol) | Metastable Molecular Compound ub.eduacs.org | Forms a molecular compound that can separate over time. |

| POP (1,3-dipalmitoyl-2-oleoyl-glycerol) | OPO (1,3-dioleoyl-2-palmitoyl-glycerol) | Stable Molecular Compound nih.gov | Forms a novel β-2L structure at a 1:1 ratio. |

| Trilaurin (LaLaLa) | Trimyristin (MMM) | Eutectic mdpi.com | Eutectic point observed at a mole fraction of XLaLaLa = 0.7. |

The phase behavior of TAG mixtures is fundamentally governed by the intermolecular interactions between the constituent molecules. nih.govub.edu When TAGs with very similar structures and chain lengths are mixed, they can often co-crystallize to form a solid solution, where one molecule can randomly substitute another in the crystal lattice. nih.govub.edu

When structural dissimilarity increases, as in mixtures of TAGs with different chain lengths or degrees of saturation, solid-state immiscibility becomes more likely, leading to eutectic behavior. nih.gov The formation of molecular compounds represents a special case where specific intermolecular interactions, such as those that optimize the packing of different acyl chains, overcome the entropic penalty of ordering, leading to a highly specific co-crystal. nih.gov In some systems, these interactions can also be cooperative. The presence of one TAG or a molecular compound can influence the crystallization pathway of another component in the mixture, a phenomenon known as interactive polymorphic crystallization, where the presence of a β-crystal of one component can promote the transformation of another from a less stable to a more stable form. mdpi.comresearchgate.net

Enzymatic Processing and Metabolic Pathways of Glycerolipids

Hydrolysis Mechanisms by Lipases and Regioselectivity

The initial step in the utilization of stored or dietary triacylglycerols is their hydrolysis by a class of enzymes known as lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). wikipedia.org This process breaks down the TAG molecule into its constituent fatty acids and glycerol (B35011) or acylglycerol derivatives. The reaction is not random; rather, it is characterized by the specificities of the acting lipases.

The hydrolysis of a mixed-acid triacylglycerol like rac-1,2-Dimyristoyl-3-oleoylglycerol yields specific free fatty acids and glycerol derivatives depending on the lipase (B570770) involved. The complete hydrolysis of this molecule would release two molecules of myristic acid and one molecule of oleic acid, along with a glycerol backbone. However, lipase-catalyzed hydrolysis is a stepwise process. libretexts.org

For instance, the initial action of a lipase on the triacylglycerol produces a diacylglycerol (DAG) and one free fatty acid. Subsequent hydrolysis of the DAG yields a monoacylglycerol (MAG) and a second free fatty acid. The final step, catalyzed by a monoacylglycerol lipase, releases the last fatty acid and glycerol. nih.govaocs.org In the context of this compound, the specific fatty acid released at each step is determined by the enzyme's regioselectivity. The resulting free fatty acids, myristic acid and oleic acid, can then enter various metabolic fates. Myristic acid can be rapidly beta-oxidized for energy or elongated into palmitic acid. europa.eu Oleic acid can also be oxidized or incorporated into other lipids like phospholipids (B1166683) and cholesteryl esters. nih.gov

The glycerol backbone is typically phosphorylated to glycerol 3-phosphate, which can enter glycolysis or be used as a precursor for the synthesis of new glycerolipids. youtube.comyoutube.com

Lipases are classified based on their regioselectivity, which is their ability to distinguish between the ester bonds at the primary (sn-1 and sn-3) and secondary (sn-2) positions of the glycerol backbone. dss.go.thresearchgate.net This specificity is crucial for lipid metabolism and the production of structured lipids. dss.go.thmdpi.com

The main categories of lipase regioselectivity are:

sn-1,3 specific lipases: These enzymes preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions. researchgate.netresearchgate.net Pancreatic lipase, a key enzyme in dietary fat digestion, exhibits this specificity, primarily acting on the sn-1 and sn-3 positions to release the corresponding fatty acids and produce sn-2-monoacylglycerols. researchgate.netbohrium.com For this compound, a sn-1,3 specific lipase would release myristic acid (from the sn-1 position) and oleic acid (from the sn-3 position), leaving sn-2-myristoylglycerol.

sn-2 specific lipases: Lipases that exclusively target the sn-2 position are not common in nature. dss.go.th However, adipose triglyceride lipase (ATGL), the rate-limiting enzyme for intracellular TAG mobilization, shows a strong preference for hydrolyzing the ester bond at the sn-2 position in the absence of its co-activator, CGI-58. nih.gov

Non-specific lipases: These enzymes can hydrolyze ester bonds at all three positions (sn-1, sn-2, and sn-3) without significant preference. mdpi.comresearchgate.net

The table below summarizes the regioselectivity of some common lipases and their potential action on this compound.

| Lipase Type | Regioselectivity | Initial Products from this compound |

| Pancreatic Lipase | sn-1,3 specific researchgate.netbohrium.com | Free Myristic Acid, Free Oleic Acid, sn-2-Myristoylglycerol |

| Adipose Triglyceride Lipase (ATGL) | Primarily sn-2 specific (broadens to sn-1 with co-activator) nih.gov | Free Myristic Acid, sn-1-myristoyl-3-oleoylglycerol |

| Hormone-Sensitive Lipase (HSL) | Primarily a diacylglycerol lipase aocs.org | Acts on diacylglycerol intermediates produced by ATGL |

| Lipoprotein Lipase (LPL) | sn-1 specific nih.gov | Free Myristic Acid, sn-2-myristoyl-3-oleoylglycerol |

Biosynthetic Pathways of Triacylglycerols

Triacylglycerols are synthesized primarily through the sn-glycerol-3-phosphate pathway , also known as the Kennedy pathway. libretexts.org This is the major route for TAG synthesis in most tissues, including the liver and adipose tissue, accounting for over 90% of liver TAG production. libretexts.org The pathway involves a series of enzymatic acylations starting from a glycerol backbone.

The synthesis of a triacylglycerol molecule like this compound from its precursors involves four key enzymatic steps that sequentially add fatty acyl-CoAs to a glycerol-3-phosphate backbone. These reactions occur mainly at the endoplasmic reticulum. libretexts.org

Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the first and often rate-limiting step, which is the acylation of sn-glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid (LPA). nih.govresearchgate.netnih.gov For the synthesis of the target molecule, a myristoyl-CoA would be used in this step.

1-Acylglycerol-3-phosphate Acyltransferase (AGPAT): AGPAT adds a second fatty acyl-CoA to the sn-2 position of LPA, producing phosphatidic acid (PA). nih.govaocs.org In the case of this compound, another myristoyl-CoA would be added here.

Phosphatidic Acid Phosphatase (PAP), also known as Lipin: The phosphate (B84403) group is removed from phosphatidic acid by PAP to yield a crucial intermediate, sn-1,2-diacylglycerol (DAG). libretexts.orgnih.gov This step is a key regulatory point, directing the flow of lipids toward storage (TAGs) or membrane biogenesis (phospholipids). libretexts.org

Diacylglycerol Acyltransferase (DGAT): In the final step, DGAT catalyzes the esterification of the DAG at the sn-3 position with a third fatty acyl-CoA, forming the triacylglycerol. nih.govnih.gov To complete the synthesis of this compound, an oleoyl-CoA would be utilized by DGAT.

The table below details the enzymes and reactions of the Glycerol 3-Phosphate Pathway.

| Step | Enzyme | Substrates | Product |

| 1 | Glycerol-3-phosphate Acyltransferase (GPAT) | sn-Glycerol-3-phosphate + Acyl-CoA | 1-Acyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid) |

| 2 | 1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) | Lysophosphatidic Acid + Acyl-CoA | 1,2-Diacyl-sn-glycerol-3-phosphate (Phosphatidic Acid) |

| 3 | Phosphatidic Acid Phosphatase (PAP/Lipin) | Phosphatidic Acid | 1,2-Diacyl-sn-glycerol (Diacylglycerol) |

| 4 | Diacylglycerol Acyltransferase (DGAT) | Diacylglycerol + Acyl-CoA | Triacylglycerol |

Diacylglycerols (DAGs) are central intermediates in lipid metabolism. In the Kennedy pathway, sn-1,2-diacylglycerols are the direct precursors for triacylglycerol synthesis via the action of DGAT. nih.gov The availability of DAG can be a limiting factor for TAG synthesis. nih.gov

However, DAGs are not just passive intermediates; they stand at a critical metabolic branch point. libretexts.org Besides being acylated to form TAGs for energy storage, sn-1,2-diacylglycerols can also be used for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). libretexts.org Therefore, the metabolic fate of the diacylglycerol pool is tightly regulated, influencing the balance between lipid storage and membrane synthesis. In some tissues and organisms, alternative pathways exist, such as one involving a diacylglycerol:diacylglycerol transacylase, which can also contribute to TAG formation. nih.gov

Interconversion and Integration within Broader Lipid Metabolic Networks

The synthesis and breakdown of glycerolipids like this compound are not isolated processes. They are deeply integrated into the cell's broader metabolic network, which includes fatty acid synthesis, glycerophospholipid metabolism, and energy regulation pathways. researchgate.netresearchgate.netnih.gov

Phosphatidic acid, the precursor to the diacylglycerol intermediate in TAG synthesis, is also the precursor for other glycerophospholipids like phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521) (CL). nih.gov The diacylglycerol intermediate itself is at a nexus, channeling fatty acids either into storage as TAGs or into the primary structural components of cell membranes, PC and PE. libretexts.org

There is a constant state of flux and interconversion between different lipid classes. nih.gov For example, fatty acids released from TAG hydrolysis can be re-esterified into new TAGs in a process of hydrolysis/re-esterification, or they can be incorporated into phospholipids. libretexts.orgnih.gov This dynamic remodeling allows cells to adjust the composition of their membranes and energy stores in response to metabolic needs. The glycerolipid/free fatty acid cycle, which involves the continuous breakdown and resynthesis of TAGs, is a key component of this integrated network, regulating the availability of fatty acids for energy or signaling purposes. frontiersin.org

Pathways of Glycerolipid Remodeling and Turnover

Glycerolipid metabolism is a dynamic process involving continuous synthesis, degradation, and remodeling to meet the cell's structural and energetic needs. nih.gov The turnover of triacylglycerols like this compound is a critical aspect of maintaining lipid homeostasis and involves several key enzymatic steps.

The primary pathway for TAG turnover is lipolysis, a process that hydrolyzes TAGs to release fatty acids and glycerol. creative-proteomics.comoregonstate.education This process is primarily carried out by a series of lipases. The breakdown of this compound would proceed as follows:

Initial Hydrolysis : Adipose Triglyceride Lipase (ATGL) typically initiates lipolysis by cleaving the ester bond at the sn-3 position, releasing the oleic acid and generating 1,2-Dimyristoyl-rac-glycerol (B52915) (a diacylglycerol). researchgate.net

Secondary Hydrolysis : The resulting diacylglycerol is then a substrate for Hormone-Sensitive Lipase (HSL), which preferentially hydrolyzes the ester bond at the sn-1 position, releasing a myristic acid molecule and forming 2-myristoylglycerol (a monoacylglycerol).

Final Hydrolysis : Finally, Monoacylglycerol Lipase (MGL) cleaves the last myristic acid from the sn-2 position, releasing the glycerol backbone.

The liberated fatty acids (oleic acid and myristic acid) and glycerol can then enter various metabolic pathways. wikipedia.org

Glycerolipid remodeling refers to the modification of the fatty acid composition of existing lipids without de novo synthesis of the entire molecule. nih.gov Diacylglycerols (DAGs) like 1,2-Dimyristoyl-rac-glycerol are key intermediates in this process. researchgate.netresearchgate.net Following its formation from the partial hydrolysis of the parent TAG, 1,2-Dimyristoyl-rac-glycerol can be channeled into different pathways:

Re-esterification : It can be re-esterified with a different fatty acyl-CoA by the action of Diacylglycerol Acyltransferases (DGATs) to form a new TAG molecule. researchgate.net This allows for the alteration of the fatty acid at the sn-3 position, contributing to the diversity of TAG species within a cell.

Phospholipid Synthesis : The DAG intermediate can also be used for the synthesis of major membrane phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE) through the Kennedy pathway. nih.gov

This constant cycle of breakdown and resynthesis, known as the "TAG/fatty acid cycle," allows cells to rapidly adapt to changing metabolic demands and to regulate the composition of their lipid stores and membranes. researchgate.net The enzymes involved in these pathways are tightly regulated by hormones and cellular energy status. creative-proteomics.com

Table 1: Key Enzymes in Glycerolipid Remodeling and Turnover

| Enzyme | Abbreviation | Function | Substrate Example | Product Example |

|---|---|---|---|---|

| Adipose Triglyceride Lipase | ATGL | Initiates TAG hydrolysis | This compound | 1,2-Dimyristoyl-rac-glycerol + Oleic Acid |

| Hormone-Sensitive Lipase | HSL | Hydrolyzes DAGs | 1,2-Dimyristoyl-rac-glycerol | 2-Myristoylglycerol + Myristic Acid |

| Monoacylglycerol Lipase | MGL | Hydrolyzes MAGs | 2-Myristoylglycerol | Glycerol + Myristic Acid |

Contribution to Cellular Energy Homeostasis and Substrate Provision

Triacylglycerols are the most energy-dense form of metabolic fuel stored in the body. metwarebio.com The complete oxidation of fatty acids yields significantly more ATP per gram compared to carbohydrates or proteins. wikipedia.org The metabolism of this compound plays a direct role in maintaining cellular energy homeostasis by providing substrates for energy production, particularly during periods of fasting or increased energy demand like exercise. creative-proteomics.com

The process begins with lipolysis, as described previously, which is stimulated by hormones like glucagon (B607659) and epinephrine (B1671497) and inhibited by insulin (B600854). wikipedia.orgcreative-proteomics.com The products of this breakdown—myristic acid, oleic acid, and glycerol—are released into the bloodstream and utilized by various tissues. metwarebio.com

Fatty Acid Oxidation : The released myristic acid (a 14-carbon saturated fatty acid) and oleic acid (an 18-carbon monounsaturated fatty acid) are taken up by tissues such as skeletal muscle, heart, and liver. Inside the cell, they are activated by conversion to their respective acyl-CoA derivatives (Myristoyl-CoA and Oleoyl-CoA) in the cytoplasm. nih.gov These activated fatty acids are then transported into the mitochondria via the carnitine shuttle. Within the mitochondrial matrix, they undergo β-oxidation, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. oregonstate.education The acetyl-CoA enters the citric acid cycle (Krebs cycle) to generate more ATP, NADH, and FADH₂, while the NADH and FADH₂ produced during β-oxidation and the citric acid cycle are used by the electron transport chain to produce large quantities of ATP through oxidative phosphorylation. metwarebio.com

Glycerol Metabolism : The glycerol backbone released from TAG hydrolysis is transported to the liver. oregonstate.education In hepatocytes, the enzyme glycerol kinase phosphorylates glycerol to glycerol-3-phosphate. Glycerol-3-phosphate is an important intermediate that can be converted to dihydroxyacetone phosphate (DHAP). DHAP can then enter the glycolysis pathway to be converted to pyruvate (B1213749) and ultimately acetyl-CoA for energy production, or it can be used as a substrate for gluconeogenesis, the process of synthesizing glucose from non-carbohydrate sources. oregonstate.educationmetwarebio.com This is particularly crucial during fasting to maintain blood glucose levels. metwarebio.com

The regulation of these pathways is critical for energy balance. AMP-activated protein kinase (AMPK), a key cellular energy sensor, is activated when cellular energy levels are low (high AMP/ATP ratio). creative-proteomics.commetwarebio.com Activated AMPK promotes fatty acid oxidation and inhibits lipid synthesis, thereby shifting metabolism towards energy generation. metwarebio.com Through the controlled breakdown of TAGs like this compound, cells can ensure a steady supply of substrates to fuel their energetic requirements, thus maintaining metabolic homeostasis. physiology.org

Table 2: Metabolic Fate of this compound Components

| Component | Initial Product of Lipolysis | Primary Metabolic Pathway | Key Function |

|---|---|---|---|

| Myristic Acid | Free Fatty Acid | β-oxidation (in mitochondria) | ATP production |

| Oleic Acid | Free Fatty Acid | β-oxidation (in mitochondria) | ATP production |

Cellular and Subcellular Localization and Functional Mechanisms of Glycerolipids

Role in Lipid Droplet Biogenesis and Dynamics

Lipid droplets are ubiquitous cellular organelles responsible for the storage of neutral lipids, primarily TAGs and steryl esters. nih.gov They originate from the endoplasmic reticulum (ER) and are crucial for cellular energy homeostasis and lipid metabolism. nih.gov

Triacylglycerols, such as rac-1,2-Dimyristoyl-3-oleoylglycerol, are the principal components that form the hydrophobic core of lipid droplets. nih.gov The synthesis of TAGs occurs in the endoplasmic reticulum, where enzymes catalyze the esterification of fatty acids to a glycerol (B35011) backbone. nih.gov These newly synthesized TAGs accumulate between the two leaflets of the ER membrane. nih.gov Once a critical concentration is reached, this accumulation leads to the formation of a lens-like structure that buds off into the cytoplasm, enrobed in a phospholipid monolayer derived from the cytosolic leaflet of the ER. nih.gov

The specific fatty acid composition of TAGs can influence the physical properties and metabolic fate of lipid droplets. For instance, oleic acid, the C18:1 fatty acid present in this compound, has been shown to promote the formation of larger lipid droplets compared to saturated fatty acids like myristic acid (C14:0). frontiersin.org In studies on the human hepatic cell line HepG2, treatment with oleic acid led to the appearance of large, bright lipid droplets, whereas the saturated palmitic acid resulted in smaller, more evenly distributed droplets. frontiersin.org This suggests that a mixed TAG like this compound would contribute to the dynamic nature and heterogeneity of the lipid droplet population within a cell.

The trafficking of TAGs and their precursors from the ER to nascent and growing lipid droplets is a complex process that is not yet fully elucidated. It is widely accepted that lipid droplet biogenesis is initiated at the ER. nih.govnih.gov The enzymes responsible for the final steps of TAG synthesis, diacylglycerol O-acyltransferases (DGATs), are localized to the ER. nih.gov

One key intermediate in TAG synthesis is diacylglycerol (DAG), such as 1,2-dimyristoyl-rac-glycerol (B52915). Studies have shown that the enrichment of DAG in the ER membrane can recruit specific proteins, such as perilipin 3, that are involved in the formation and stabilization of lipid droplets. nih.govnih.gov This suggests that the localized synthesis of DAG and its subsequent conversion to TAG are critical for initiating the budding of a new lipid droplet. Once formed, lipid droplets can continue to grow, which may involve the transfer of TAGs from the ER through membrane bridges or by the relocalization of TAG synthesis enzymes to the lipid droplet surface. nih.gov

Membrane Association and Modulation of Cellular Signaling

While the primary role of TAGs is energy storage, their metabolic precursors and breakdown products, particularly diacylglycerols, are potent signaling molecules. The hydrolysis of this compound by lipases would yield 1,2-dimyristoyl-rac-glycerol and oleic acid, both of which can influence cellular signaling pathways.

Diacylglycerols are well-established second messengers that activate the Protein Kinase C (PKC) family of enzymes. The accumulation of DAG in cellular membranes leads to the recruitment of PKC from the cytosol to the membrane, where it becomes activated. Saturated DAGs, such as 1,2-dimyristoyl-sn-glycerol, are known to be weak activators of PKC. broadpharm.commedchemexpress.com

The activation of PKC by DAG is a critical step in numerous signal transduction cascades that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis. The generation of 1,2-dimyristoyl-rac-glycerol from the breakdown of this compound could, therefore, contribute to the pool of signaling DAGs, modulating the activity of PKC isoforms. It is important to note that the potency of DAG in activating PKC can be influenced by its fatty acid composition.

The fatty acid components of this compound, myristic acid and oleic acid, can also independently influence signal transduction. Myristic acid has been shown to be hypercholesterolemic, raising both LDL and HDL cholesterol levels compared to oleic acid. nih.gov Both fatty acids can be incorporated into various cellular lipids, including membrane phospholipids (B1166683), thereby altering membrane fluidity and the function of membrane-associated proteins.

Furthermore, the generation of 1,2-dimyristoyl-rac-glycerol can impact signaling pathways beyond PKC activation. For example, 1,2-dimyristoyl-rac-glycerol has been observed to increase the phosphorylation of the insulin (B600854) receptor in IM-9 cells. biocompare.com This suggests that the metabolic products of this compound could play a role in modulating insulin signaling.

Data Tables

Table 1: Properties of this compound and its Constituents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| This compound | C51H96O6 | 805.31 | Triacylglycerol, core component of lipid droplets |

| Myristic Acid | C14H28O2 | 228.37 | Saturated fatty acid at sn-1 and sn-2 positions |

| Oleic Acid | C18H34O2 | 282.47 | Monounsaturated fatty acid at sn-3 position |

| 1,2-Dimyristoyl-rac-glycerol | C31H60O5 | 512.80 | Diacylglycerol, potential signaling molecule |

Table 2: Related Compounds and Their Known Functions

| Compound Name | CAS Number | Known Function(s) |

| This compound | 115223-97-7 | Chemical intermediate. chemicalbook.com |

| 1,2-Dimyristoyl-sn-glycerol | 60562-16-5 | Weak activator of Protein Kinase C (PKC). broadpharm.commedchemexpress.com |

| 1,2-Dimyristoyl-rac-glycerol | 20255-94-1 | Increases insulin receptor phosphorylation. biocompare.com |

Q & A

Q. How is the regioisomeric distribution of rac-1,2-Dimyristoyl-3-oleoylglycerol determined in synthetic samples?

Methodological Answer: Regioisomeric distribution is typically analyzed using enzymatic hydrolysis followed by gas chromatography (GC) . For example:

- Lipases with positional specificity (e.g., pancreatic lipase) hydrolyze the sn-1 and sn-3 positions, releasing free fatty acids (FFAs).

- FFAs are derivatized to methyl esters and quantified via GC with flame ionization detection (FID). The remaining 2-monoacylglycerol confirms the original fatty acid arrangement .

- High-Performance Liquid Chromatography (HPLC) with chiral columns can also resolve enantiomers, distinguishing rac-glycerol backbones from stereopure forms .

Q. What chromatographic techniques ensure purity assessment of this compound?

Methodological Answer:

- HPLC with UV/RI detection : Reversed-phase C18 columns separate lipid species based on chain length and unsaturation. Purity >95% is standard for certified reference materials .

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Provides structural confirmation via molecular ion peaks ([M+NH₄]⁺ or [M-H]⁻) and fragmentation patterns. Electrospray ionization (ESI) is preferred for triacylglycerols .

- Thin-Layer Chromatography (TLC) : Validates homogeneity using silica plates and solvent systems like hexane:diethyl ether:acetic acid (70:30:1), with visualization via iodine vapor .

Advanced Research Questions

Q. How does the racemic configuration influence phase behavior in lipid bilayers?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measures phase transition temperatures (Tₘ). Racemic mixtures often exhibit broader melting transitions compared to enantiopure forms due to disordered packing .

- X-ray Diffraction (XRD) : Resolves lamellar spacing and polymorphism. For example, rac-glycerol backbones may form less stable β'-crystals compared to stereopure β-crystals in myristoyl-rich systems .

- Langmuir Monolayer Studies : Compare pressure-area isotherms to assess lipid packing efficiency. Racemic mixtures show reduced surface pressure collapse points, indicating lower bilayer stability .

Q. How can enzymatic hydrolysis kinetics be analyzed for this compound?

Methodological Answer:

- Time-Course Assays : Incubate with lipases (e.g., Candida rugosa or Rhizomucor miehei) and monitor hydrolysis products via:

- Stereospecificity Analysis : Use chiral HPLC to resolve sn-1 vs. sn-3 hydrolysis products. Racemic substrates help identify enzymes with strict positional specificity (e.g., hormone-sensitive lipase) .

Q. How to resolve discrepancies in reported melting points or polymorphism?

Methodological Answer:

- Purity Validation : Confirm sample purity via HPLC (>95%) to exclude contaminants (e.g., diacylglycerols) that depress Tₘ .

- Crystallization Protocol Standardization : Control cooling rates and solvent systems (e.g., acetone vs. ethanol) to ensure consistent polymorph formation .

- Interlaboratory Comparisons : Collaborate using reference standards (e.g., NIST-certified lipids) to harmonize DSC settings (scan rate: 2°C/min, nitrogen purge) .

Methodological Notes

- Synthesis : rac-1,2-Dimyristoyl-3-oleoylglycerol is synthesized via regioselective acylation using protecting groups (e.g., tert-butyldimethylsilyl ethers) or enzymatic catalysis (e.g., immobilized Thermomyces lanuginosus lipase) .

- Stability : Store at -20°C under nitrogen to prevent oxidation of oleoyl chains. Purity degrades by <5% over 2 years when sealed in amber vials .

- Biological Applications : Used to model lipid digestion kinetics (e.g., bile salt interactions) and membrane protein stabilization in in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.